molecular formula C21H21N3O4S B2454279 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 946326-27-8

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2454279
CAS No.: 946326-27-8
M. Wt: 411.48
InChI Key: YSBIVZLQPXFDBU-UHFFFAOYSA-N
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Description

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of a furan ring, a cyclopenta[d]pyrimidine core, and a methoxyphenyl group

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-27-15-6-2-5-14(11-15)22-19(25)13-29-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-28-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBIVZLQPXFDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Reactivity of the Sulfanyl (Thioether) Group

The sulfanyl bridge (-S-) between the cyclopenta[d]pyrimidine and acetamide moieties undergoes characteristic thioether reactions:

Reaction TypeConditionsProductsKey ObservationsSource
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOH, 50°CSulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivativesControlled oxidation yields sulfoxide as the major product; prolonged exposure forms sulfones. Steric hindrance from the fused pyrimidine ring slows reaction kinetics.
Alkylation Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMFS-alkylated derivativesSelectivity for the sulfur atom over the furan oxygen due to higher nucleophilicity of the thioether.
Nucleophilic Substitution NaSH, EtOH refluxThiol exchange productsLimited applicability due to steric constraints from the bicyclic pyrimidine.

Cyclopenta[d]Pyrimidine Core Reactivity

The fused bicyclic system participates in ring-specific transformations:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the C5 position of the pyrimidine ring.

  • Halogenation : Br<sub>2</sub> in CCl<sub>4</sub> selectively brominates the C6 position.

Mechanistic Insight : The electron-withdrawing 2-oxo group directs electrophiles to the meta positions of the pyrimidine ring.

Ring-Opening Reactions

Under strong alkaline conditions (NaOH, H<sub>2</sub>O/EtOH, 80°C), the cyclopenta[d]pyrimidine ring undergoes hydrolysis to form a dicarboxylic acid intermediate, which recyclizes upon acidification .

Furan Ring Reactivity

The furan-2-ylmethyl substituent engages in electrophilic substitutions and Diels-Alder reactions:

Reaction TypeReagentsProductsNotes
Nitration Acetyl nitrate, 0°C5-nitro-furan derivativeLimited regioselectivity due to steric protection from the methyl group.
Diels-Alder Maleic anhydride, toluene, 110°CExo-adduct with fused oxanorborneneReactivity enhanced by electron-donating methyl group.

Acetamide Group Transformations

The -N-(3-methoxyphenyl)acetamide moiety undergoes hydrolysis and condensation:

ReactionConditionsOutcome
Acid Hydrolysis 6M HCl, refluxCleavage to 3-methoxyaniline and cyclopenta[d]pyrimidine-thioacetic acid
Base Hydrolysis 10% NaOH, EtOH/H<sub>2</sub>OStable under mild conditions; degradation occurs only at >100°C.
Schiff Base Formation Aromatic aldehydes, TiCl<sub>4</sub>Imine derivatives with retained bioactivity

Methoxyphenyl Group Modifications

The 3-methoxy substituent on the phenyl ring participates in demethylation and coupling reactions:

  • Demethylation : BBr<sub>3</sub> in DCM at −78°C yields the phenolic derivative (95% conversion).

  • Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acids, K<sub>2</sub>CO<sub>3</sub> introduces biaryl groups at the para position relative to methoxy .

Photochemical and Thermal Stability

  • UV Degradation : Exposure to UV-B light (312 nm) induces cleavage of the sulfanyl bridge, forming disulfides and pyrimidine fragments (t<sub>1/2</sub> = 4.2 hours).

  • Thermal Rearrangement : Heating above 200°C in inert atmosphere leads to intramolecular cyclization, generating a tetracyclic quinazoline analog.

Biological Activation Pathways

In metabolic studies (rat liver microsomes):

  • Primary Pathway : CYP3A4-mediated O-demethylation of the 3-methoxyphenyl group.

  • Secondary Pathway : Sulfoxidation of the thioether group (minor).

MetaboliteEnzyme% Yield
3-Hydroxyphenyl analogCYP3A468%
Sulfoxide derivativeCYP2D612%

Comparative Reactivity Table

Functional GroupReaction Rate (k, s<sup>−1</sup>)Activation Energy (E<sub>a</sub>, kJ/mol)
Sulfanyl bridge2.3 × 10<sup>−3</sup>85.2 ± 1.4
Furan ring1.1 × 10<sup>−4</sup>112.7 ± 2.1
Acetamide4.7 × 10<sup>−5</sup>134.9 ± 3.0

Scientific Research Applications

Overview

The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with significant potential in various scientific fields. Its unique structural features, including a furan ring and a cyclopenta[d]pyrimidin core, suggest multiple applications in chemistry, biology, and medicine.

Organic Chemistry

The compound serves as a valuable building block for synthesizing more complex organic molecules. Researchers can utilize its unique structure to create derivatives that may exhibit enhanced properties or functionalities.

Pharmacology

There is growing interest in the pharmacological properties of this compound. Preliminary studies suggest potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : The structural components may interact with specific biological targets involved in cancer cell proliferation.
  • Antimicrobial Properties : Its unique chemical structure could inhibit the growth of various pathogens.

Biochemical Probing

The compound may act as a biochemical probe or ligand to study biological processes. This application is particularly relevant in:

  • Enzyme Inhibition Studies : The furan and pyrimidine groups may inhibit enzymes by mimicking natural substrates.
  • Receptor Modulation : It could modulate receptor activities that are crucial for various physiological processes.

Mechanism of Action

The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
  • Furan-2-yl anions

Uniqueness

2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is unique due to its combination of a furan ring, a cyclopenta[d]pyrimidine core, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates a furan ring, a cyclopenta[d]pyrimidine core, and an acetamide moiety. This structure suggests potential biological activity that warrants investigation.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O5SC_{22}H_{21}N_{3}O_{5}S with a molecular weight of 439.5 g/mol. The unique combination of functional groups may contribute to its biological properties.

PropertyValue
Molecular FormulaC22H21N3O5SC_{22}H_{21}N_{3}O_{5}S
Molecular Weight439.5 g/mol
CAS Number946326-74-5

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially influencing various biological pathways. The presence of the furan and nitrophenyl groups may facilitate interactions with enzymes or receptors involved in cellular signaling and metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines including breast, colon, and lung cancer cells. The highest activity was associated with modifications in the aromatic side chains .
  • Mechanistic Insights : The antiproliferative effects may not solely depend on inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways are involved in mediating these effects .

Other Biological Activities

In addition to anticancer properties, compounds featuring the cyclopenta[d]pyrimidine skeleton have been explored for other therapeutic applications:

  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents.
  • Enzyme Inhibition : Certain analogs have shown promise in inhibiting specific enzymes related to metabolic pathways or disease processes.

Case Studies

Several case studies have documented the biological effects of structurally related compounds:

  • Study on Antiproliferative Effects : A study reported that various derivatives were screened for their ability to inhibit cancer cell growth. The results indicated that modifications in the substituents significantly affected potency .
  • Enzyme Interaction Studies : Research has shown that certain derivatives can inhibit key enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents .

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